Melampodin B acetate

Description

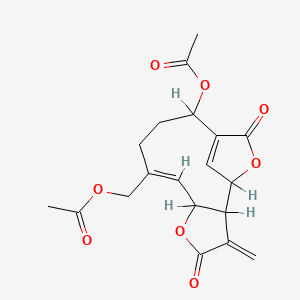

Structure

2D Structure

3D Structure

Properties

CAS No. |

51212-98-7 |

|---|---|

Molecular Formula |

C19H20O8 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[(7Z)-11-acetyloxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate |

InChI |

InChI=1S/C19H20O8/c1-9-17-15(26-18(9)22)6-12(8-24-10(2)20)4-5-14(25-11(3)21)13-7-16(17)27-19(13)23/h6-7,14-17H,1,4-5,8H2,2-3H3/b12-6- |

InChI Key |

OGRMZEFFIFTCNB-SDQBBNPISA-N |

Isomeric SMILES |

CC(=O)OC/C/1=C\C2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2 |

Canonical SMILES |

CC(=O)OCC1=CC2C(C3C=C(C(CC1)OC(=O)C)C(=O)O3)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Melampodin B Acetate: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a germacranolide sesquiterpene lactone, is a naturally occurring compound found in various species of the genus Melampodium. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its extraction and purification, and an examination of its biological activity. Notably, related melampolides have been shown to induce G2/M cell cycle arrest and disrupt mitotic spindle formation, suggesting a potential avenue for anticancer drug development. This document includes structured tables of quantitative data, detailed experimental protocols, and visual diagrams of the isolation workflow and relevant biological pathways to support further research and development efforts.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Melampodium, a member of the Asteraceae family. Specific species identified as sources of this compound include:

-

Melampodium cinereum

-

Melampodium argophyllum

-

Melampodium leucanthum [1]

These plants are native to regions of the southwestern United States and Mexico. The aerial parts of the plants, including leaves and stems, are typically used for the extraction of this compound and other related sesquiterpene lactones.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on methods used for the isolation of similar sesquiterpene lactones from Melampodium species.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: The aerial parts of the selected Melampodium species are harvested and air-dried in a well-ventilated area, protected from direct sunlight. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol or ethanol. For a more targeted extraction of less polar compounds like sesquiterpene lactones, solvents such as ethyl acetate or dichloromethane can be used. Supercritical fluid extraction with CO2 has also been employed for related compounds, offering a green alternative to traditional solvent extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. The sesquiterpene lactones, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

-

Fractionation: The enriched fractions are dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting residue is then subjected to a preliminary fractionation using vacuum liquid chromatography (VLC) or flash column chromatography over silica gel.

Experimental Protocol: Chromatographic Purification

-

Flash Column Chromatography: The fractions obtained from the initial separation are further purified by flash column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to final purification by preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Purity Assessment and Structure Elucidation

The purity of the isolated this compound is assessed by analytical HPLC. The structure of the compound is confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Note: Specific yield data can vary significantly based on the plant source, collection time, and extraction/purification methods used.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₂O₈ |

| Molecular Weight | 378.37 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in the provided search results. |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the provided search results. |

| Typical Yield | Highly variable; specific data not available. |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on related melampolide sesquiterpene lactones isolated from Melampodium leucanthum has shown that these compounds exhibit cytotoxic activity by inducing cell cycle arrest at the G2/M phase and causing the formation of abnormal mitotic spindles.

G2/M Cell Cycle Arrest

The transition from the G2 to the M phase of the cell cycle is a critical control point that ensures cells do not enter mitosis with damaged DNA. This transition is primarily regulated by the activity of the Cyclin B-CDK1 complex. The activity of this complex is, in turn, controlled by the phosphorylation state of CDK1, which is regulated by the opposing actions of Wee1 kinase (inhibitory) and Cdc25 phosphatase (activating). It is hypothesized that melampolides like this compound may interfere with this regulatory network, leading to a block in the G2 phase.

Disruption of Mitotic Spindle Formation

The mitotic spindle is a highly dynamic structure composed of microtubules that is essential for the proper segregation of chromosomes during cell division. The formation of abnormal mitotic spindles, as observed with related melampolides, suggests an interference with microtubule dynamics. This could involve the inhibition of tubulin polymerization or the disruption of the function of microtubule-associated proteins.

Visualizations

Experimental Workflow

References

Melampodin B Acetate: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a sesquiterpene lactone, has demonstrated significant potential as a cytotoxic and anti-proliferative agent. This technical guide provides an in-depth exploration of its core mechanism of action, drawing from research on melampodins and the broader class of sesquiterpene lactones. The primary modes of action for this class of compounds involve the induction of G2/M cell cycle arrest and apoptosis, alongside the inhibition of key inflammatory and cell survival signaling pathways, notably the NF-κB and STAT3 pathways. This document summarizes the available data, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring plant metabolites known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. This compound belongs to the melampolide class of sesquiterpene lactones. While direct and extensive research on this compound is limited, the activities of closely related compounds and the broader class of sesquiterpene lactones provide a strong basis for understanding its mechanism of action. This guide synthesizes the current understanding of how these compounds exert their cytotoxic and anti-proliferative effects.

Cytotoxicity and Anti-Proliferative Activity

The primary observable effect of melampodins and related sesquiterpene lactones is the inhibition of cancer cell growth. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cell lines.

Table 1: Cytotoxic Activity of Melampodin A Acetate and Related Compounds

| Compound | Cell Line | IC50 (µM) | Citation |

| Melampodin A Acetate | PC-3 (Prostate Cancer) | Not Specified | [1] |

| Melampodin A Acetate | DU 145 (Prostate Cancer) | Not Specified | [1] |

| Melampodin A Acetate | HeLa (Cervical Cancer) | Not Specified | [1] |

| Leucanthin-A | PC-3 (Prostate Cancer) | Not Specified | [1] |

| Leucanthin-B | PC-3 (Prostate Cancer) | Not Specified | [1] |

| Enhydrin | SW1353 (Chondrosarcoma) | Not Specified | |

| Tetraludin A | SW1353 (Chondrosarcoma) | Not Specified | |

| Repandin A | SW1353 (Chondrosarcoma) | Not Specified | |

| Repandin B | SW1353 (Chondrosarcoma) | Not Specified |

Core Mechanisms of Action

The cytotoxic effects of this compound and related compounds can be attributed to three primary, interconnected mechanisms: induction of cell cycle arrest, triggering of apoptosis, and inhibition of pro-survival signaling pathways.

G2/M Cell Cycle Arrest

A hallmark of many sesquiterpene lactones is their ability to halt the cell cycle at the G2/M transition phase. This prevents cells from entering mitosis and ultimately leads to cell death.

-

Mechanism: Melampodin A acetate has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1] This is often associated with the disruption of mitotic spindle formation, a critical step for cell division.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Sesquiterpene lactones, including melampolides, are known to be potent inducers of apoptosis.

-

Mechanism: The induction of apoptosis by these compounds is multifaceted and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. The process can be observed through methods like DAPI staining, which reveals nuclear fragmentation, a characteristic of apoptotic cells.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, making it a prime target for anti-cancer therapies.

-

Mechanism of Inhibition: Sesquiterpene lactones are well-documented inhibitors of the NF-κB pathway. The proposed mechanism involves the direct inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in cell growth, survival, and differentiation. Similar to NF-κB, the persistent activation of STAT3 is common in many cancers and contributes to tumor progression.

-

Mechanism of Inhibition: Sesquiterpene lactones have been shown to inhibit the activation of STAT3.[2][3] The primary mechanism is believed to be the inhibition of STAT3 phosphorylation, a crucial step for its activation and dimerization.[2] Some studies suggest that this inhibition may be mediated through the modulation of intracellular redox homeostasis, leading to the S-glutathionylation of STAT3.[2] Docking studies with other sesquiterpene lactones suggest a direct interaction with the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[1]

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for a desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting for Phosphorylated Proteins (e.g., p-STAT3)

This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated (activated) form of STAT3.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-STAT3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate.

-

Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its cytotoxic and anti-proliferative effects through the induction of G2/M cell cycle arrest, apoptosis, and the inhibition of the pro-survival NF-κB and STAT3 signaling pathways. While the precise molecular interactions of this compound have yet to be fully elucidated, the mechanistic data from related sesquiterpene lactones provide a robust framework for its biological activity.

Future research should focus on:

-

Direct Mechanistic Studies: Investigating the direct binding targets of this compound to confirm its interaction with components of the NF-κB and STAT3 pathways.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop novel anti-cancer therapeutics.

References

- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Biological Activity of Melampodin A Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin A acetate is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. First isolated from plants of the Melampodium genus, this compound has garnered significant interest within the scientific community due to its potent cytotoxic and antimitotic properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activity of Melampodin A acetate, with a focus on its mechanism of action in cancer cell lines. Detailed experimental protocols and data are presented to facilitate further research and development.

Discovery and History

Melampodin A acetate was first isolated from the leaves and branches of Melampodium leucanthum, a plant native to Texas and other parts of the southwestern United States. Its discovery was the result of bioassay-guided fractionation of a supercritical CO2 extract of the plant, which showed potent cytotoxic activity against prostate cancer cell lines.[1] The structure of Melampodin A acetate was elucidated through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1] It is one of several bioactive sesquiterpene lactones identified from Melampodium species.[1][2]

Chemical Properties

| Property | Value |

| Molecular Formula | C23H28O11 |

| Class | Sesquiterpene Lactone (Germacranolide) |

| Source | Melampodium leucanthum |

Biological Activity

Melampodin A acetate has demonstrated significant cytotoxic and antiproliferative activity against a panel of human cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the formation of abnormal mitotic spindles.[1]

Cytotoxicity

The cytotoxic effects of Melampodin A acetate have been quantified using the Sulforhodamine B (SRB) assay. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 0.18 |

| DU 145 | Prostate Cancer | Not Reported |

| HeLa | Cervical Cancer | Not Reported |

Data extracted from a study by Mooberry et al.[1]

Antimitotic Activity

The antimitotic activity of Melampodin A acetate is characterized by its ability to interfere with the normal functioning of the mitotic spindle, a critical cellular structure for cell division. Treatment of cancer cells with Melampodin A acetate leads to the formation of abnormal mitotic spindles, ultimately resulting in mitotic catastrophe and cell death.[1] This effect is a key contributor to its observed cytotoxicity.

Experimental Protocols

Bioassay-Guided Fractionation

The isolation of Melampodin A acetate from Melampodium leucanthum is a classic example of bioassay-guided fractionation. This process involves a systematic separation of a crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.

Caption: Workflow for the bioassay-guided isolation of Melampodin A acetate.

-

Extraction: A supercritical CO2 extract is prepared from the dried and powdered stems and leaves of Melampodium leucanthum.[1]

-

Initial Fractionation: The crude extract is subjected to flash column chromatography to separate it into fractions of decreasing polarity.[1]

-

Bioassay: Each fraction is tested for its cytotoxic activity against cancer cell lines (e.g., PC-3) using the SRB assay.[1]

-

Further Purification: The most active fractions are then subjected to reversed-phase high-performance liquid chromatography (HPLC) for further purification.[1]

-

Isolation and Identification: The process is repeated until a pure compound, Melampodin A acetate, is isolated. Its structure is then confirmed using spectroscopic techniques.[1]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Melampodin A acetate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Clonogenic Assay

The clonogenic assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.

-

Cell Seeding: A known number of cells are seeded into 6-well plates.

-

Compound Treatment: The cells are treated with Melampodin A acetate for a defined period.

-

Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-2 weeks to allow for colony formation.

-

Staining: The colonies are fixed with methanol and stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed in treated wells to that in untreated control wells.

Immunofluorescence Staining of Mitotic Spindles

This technique is used to visualize the structure of the mitotic spindle within cells.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Melampodin A acetate.

-

Fixation: The cells are fixed with a suitable fixative, such as ice-cold methanol or paraformaldehyde.

-

Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to a component of the mitotic spindle, such as α-tubulin.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

DNA Staining: The cellular DNA is counterstained with a fluorescent dye like DAPI.

-

Mounting and Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

Mechanism of Action: G2/M Arrest and Mitotic Spindle Disruption

Melampodin A acetate exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M transition and disrupting the formation of the mitotic spindle. This leads to the accumulation of cells in mitosis with abnormal spindle morphology, ultimately triggering apoptotic cell death.

Caption: Proposed signaling pathway for Melampodin A acetate-induced G2/M arrest.

The precise molecular targets of Melampodin A acetate within the microtubule network are still under investigation. However, its effects are consistent with those of other microtubule-targeting agents that either stabilize or destabilize microtubules, leading to a mitotic block.

Conclusion

Melampodin A acetate is a promising natural product with potent anticancer activity. Its mechanism of action, involving the disruption of microtubule dynamics and induction of G2/M cell cycle arrest, makes it a valuable lead compound for the development of new chemotherapeutic agents. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this and related sesquiterpene lactones. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to Melampodin A Acetate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin A acetate, a sesquiterpene lactone belonging to the melampolide class, has garnered significant interest within the scientific community due to its pronounced cytotoxic and anti-inflammatory properties. Isolated from various species of the Melampodium genus, this natural product has demonstrated potential as a lead compound in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Melampodin A acetate. A key focus is placed on its mechanism of action, particularly the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and drug discovery efforts in this area.

Chemical Structure and Properties

Melampodin A acetate is a germacranolide sesquiterpene lactone characterized by a 10-membered carbocyclic ring fused to two γ-lactone rings. The acetate functional group is a distinguishing feature of this particular melampolide.

While a definitive, publicly available 2D structure image with explicit stereochemistry for Melampodin A acetate is not readily found, its structure has been elucidated through spectroscopic methods and by analogy to the well-characterized parent compound, Melampodin. The molecular formula for a related compound, Melampodin B, is C17H18O7, providing an indication of the elemental composition of this class of molecules.[1] The structure of Melampodin itself has been confirmed by X-ray crystallography.

Table 1: Physicochemical and Spectroscopic Properties of Melampodin A Acetate and Related Melampolides

| Property | Data | Source |

| Molecular Formula | C23H28O10 (for a related melampolide) | |

| Appearance | Crystalline solid | General observation for sesquiterpene lactones |

| Solubility | Soluble in most organic solvents such as chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | General characteristic of similar compounds |

| Mass Spectrometry | Significant low-resolution mass spectral peaks (20 eV, 160 °C) at m/e (relative intensity) 462 (1.6), 420 (0.6), 402 (58), 347 (2.5), 306 (9.4), 287 (26.1), 286 (60.0), 272 (23.3), 271 (36.6), 258 (32.4), 227 (95.8), 226 (100.0), 211 (48.6) have been reported for Melampodin A acetate. | |

| ¹H NMR (100 MHz, CDCl₃) | The ¹H NMR spectrum of Melampodin A acetate shows characteristic signals for α,β-unsaturated γ-lactones. A one-proton quartet at 3.05 ppm (J = 5.5 Hz) is attributed to H-3'. | |

| ¹³C NMR | The ¹³C NMR data for related melampolides show characteristic signals for carbonyls, olefins, and oxygenated carbons, confirming the sesquiterpene lactone skeleton. | |

| Infrared (IR) Spectroscopy | An IR spectrum of a related melampolide showed a characteristic absorption at 1770 cm⁻¹ for the α,β-unsaturated γ-lactone. |

Biological Activities and Mechanism of Action

Melampodin A acetate exhibits significant biological activities, primarily as a cytotoxic and anti-inflammatory agent. These effects are largely attributed to its ability to modulate key cellular signaling pathways.

Cytotoxic Activity

Melampodin A acetate has demonstrated potent cytotoxic effects against various cancer cell lines. This activity is a hallmark of many sesquiterpene lactones containing an α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins and DNA.

Anti-inflammatory Activity

The anti-inflammatory properties of melampolides, including Melampodin A acetate, are well-documented. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Melampodin A Acetate

Caption: Inhibition of the NF-κB pathway by Melampodin A Acetate.

By inhibiting the IKK complex, Melampodin A acetate prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Table 2: Summary of Biological Activity Data for Melampolides

| Compound/Extract | Assay | Cell Line/Model | Endpoint | Result (IC₅₀/ID₅₀) | Source |

| Melampodin | Anti-inflammatory | TPA-induced ear edema in mice | Edema inhibition | 1.14 µmol/ear | [2] |

| Polymatin A | Anti-inflammatory | TPA-induced ear edema in mice | Edema inhibition | 0.56 µmol/ear | [2] |

| Melampolide | Anti-inflammatory | TPA-induced ear edema in mice | Edema inhibition | 1.15 µmol/ear | [2] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Figure 2: Workflow for MTT Assay

Caption: General workflow for determining cell viability using the MTT assay.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Melampodin A acetate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor.

Figure 3: Workflow for NF-κB Luciferase Reporter Assay

Caption: Workflow for the NF-κB dual-luciferase reporter assay.

Protocol:

-

Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene under a constitutive promoter.

-

After 24 hours, pre-treat the cells with various concentrations of Melampodin A acetate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours.

-

Lyse the cells and measure the luciferase activity of both reporters using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Apoptosis Detection (DAPI Staining)

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Figure 4: Logical Flow of Apoptosis Detection by DAPI Staining

Caption: Decision flow for identifying apoptosis via DAPI staining.

Protocol:

-

Grow cells on glass coverslips and treat them with Melampodin A acetate at the desired concentration and for the appropriate time to induce apoptosis.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Conclusion

Melampodin A acetate stands out as a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway, provides a solid foundation for its development as a therapeutic agent. The experimental protocols detailed in this guide offer a starting point for researchers to explore the full pharmacological potential of this and other related melampolides. Further studies focusing on its in vivo efficacy, pharmacokinetic profile, and safety are warranted to translate the promising in vitro findings into clinical applications.

References

Spectroscopic and Biological Insights into Melampodin Acetates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampolides, a class of sesquiterpene lactones, are of significant interest in the scientific community due to their diverse biological activities, including cytotoxic and antitumor properties. This technical guide focuses on the spectroscopic characterization of melampodin acetates, using Melampodin A acetate as a primary exemplar due to the limited availability of public data on Melampodin B acetate. The structural similarities within this class of compounds allow for a representative understanding of their spectroscopic features and biological mechanisms. This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for their acquisition, and a visualization of the compound's impact on cellular pathways.

Spectroscopic Data of Melampodin A Acetate

The following tables summarize the key spectroscopic data for Melampodin A acetate, a representative melampolide acetate. This data is crucial for the structural elucidation and characterization of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of Melampodin A Acetate (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.79 | d | 3.0 | H-13a |

| 6.19 | d | 3.5 | H-13b |

| ~2.65 | m | - | H-7 |

| 3.05 | q | 5.5 | H-3' |

| Data inferred from comparative analysis with structurally similar melampolides. |

Table 2: ¹³C NMR Spectroscopic Data of Melampodin A Acetate

| Chemical Shift (δ) ppm | Assignment |

| Specific ¹³C NMR data for Melampodin A acetate is not readily available in the cited literature. General characteristic signals for sesquiterpene lactones include resonances for lactone carbonyls (~170-180 ppm), olefinic carbons (~120-140 ppm), and various aliphatic carbons. |

Table 3: IR Spectroscopic Data of Melampodin A Acetate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1770 | γ-Lactone (α,β-unsaturated) |

| Additional characteristic absorptions would include C=O stretching for the acetate group and C-O stretching frequencies. |

Table 4: Mass Spectrometry Data of Melampodin A Acetate

| m/z | Interpretation |

| Specific mass spectral data for Melampodin A acetate is not detailed in the provided search results. For a compound with the molecular formula C₂₃H₂₈O₁₀, the expected molecular ion peak [M]⁺ would be approximately 464.16 g/mol . Fragmentation patterns would likely involve the loss of the acetate group and other characteristic cleavages of the sesquiterpene core. |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of melampolide acetates from plant material.

Isolation of Melampolide Acetates

-

Extraction: Dried and powdered aerial parts of the plant (e.g., Melampodium species) are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

Chromatographic Separation: The fraction enriched with sesquiterpene lactones (often the ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

Further Purification: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different compounds. Further purification of the isolated fractions can be achieved by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure melampolide acetate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

-

The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Data is reported as mass-to-charge ratios (m/z).

-

Biological Activity and Signaling Pathway

Melampodin A acetate has been shown to exhibit significant cytotoxic and antimitotic activities.[1] Its mechanism of action involves the disruption of the cell cycle. Specifically, it has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to the formation of abnormal mitotic spindles.[1] This ultimately induces cell death.

Below is a diagram illustrating the proposed mechanism of action of Melampodin A acetate on the cell cycle.

Caption: Proposed mechanism of Melampodin A acetate inducing G2/M cell cycle arrest.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and biological activity of melampodin acetates, with a specific focus on Melampodin A acetate as a representative molecule. The presented data and protocols are intended to assist researchers and professionals in the fields of natural product chemistry and drug development in their efforts to identify, characterize, and evaluate the therapeutic potential of this important class of sesquiterpene lactones. Further research is warranted to fully elucidate the spectroscopic details of a wider range of melampodin derivatives and to explore their full pharmacological potential.

References

Melampodin A Acetate: A Technical Overview of its Antimitotic and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin A acetate is a germacranolide sesquiterpene lactone isolated from plants of the Melampodium genus, notably Melampodium leucanthum. This technical guide provides a comprehensive review of the existing scientific literature on Melampodin A acetate, with a focus on its biological activity, mechanism of action, and relevant experimental data. It is important to note that while the user requested information on "Melampodin B acetate," a thorough literature search revealed no readily available scientific data for a compound with this specific designation. The information presented herein pertains to Melampodin A acetate, a closely related and well-studied compound.

Biological Activity: Cytotoxicity

Melampodin A acetate has demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. The efficacy of its cytotoxic action is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Quantitative Data: In Vitro Cytotoxicity of Melampodin A Acetate

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 0.18 - 9 (range for multiple compounds including Melampodin A acetate) | [1] |

| DU 145 | Prostate Cancer | 0.18 - 9 (range for multiple compounds including Melampodin A acetate) | [1] |

| HeLa | Cervical Cancer | 0.18 - 9 (range for multiple compounds including Melampodin A acetate) | [1] |

Note: The cited literature provides a range of IC50 values for a group of compounds isolated from Melampodium leucanthum, including melampodin-A acetate (referred to as compound 4 in the study). The exact IC50 for Melampodin A acetate alone is not explicitly stated but falls within this range.

Mechanism of Action: Cell Cycle Arrest and Mitotic Disruption

Studies have elucidated that the cytotoxic effects of Melampodin A acetate are, at least in part, attributable to its interference with cell cycle progression and mitosis. Specifically, treatment with Melampodin A acetate leads to an accumulation of cells in the G2/M phase of the cell cycle and the formation of abnormal mitotic spindles[1]. This disruption of the mitotic apparatus ultimately contributes to cell death.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of action of Melampodin A acetate leading to cell death.

Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in the literature for the characterization of Melampodin A acetate's biological activity.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The cytotoxic activity of Melampodin A acetate was initially evaluated using the sulforhodamine B (SRB) assay[1]. This assay provides a colorimetric measurement of cellular protein content, which is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Cancer cell lines (PC-3 and DU 145) were seeded in 96-well microtiter plates and allowed to adhere.

-

Compound Treatment: Cells were treated with a supercritical CO2 extract of Melampodium leucanthum containing Melampodin A acetate.

-

Fixation: After the incubation period, cells were fixed with trichloroacetic acid.

-

Staining: The fixed cells were stained with 0.4% (wt/vol) sulforhodamine B dissolved in 1% acetic acid for 30 minutes.

-

Washing: Unbound dye was removed by washing four times with 1% acetic acid.

-

Dye Extraction: Protein-bound dye was extracted with 10 mM unbuffered Tris base.

-

Measurement: The optical density was measured using a 96-well microtiter plate reader to determine cell viability.

Clonogenic Assay

The long-term cytotoxic effect and cellular persistence of Melampodin A acetate were assessed using a clonogenic assay[1].

Protocol:

-

Cell Seeding: DU 145 cells (300 cells per dish) were seeded in 60 mm tissue culture dishes and allowed to adhere.

-

Compound Treatment: Cells were treated with the test compounds, including Melampodin A acetate, or vehicle (0.5% DMSO) for 4 hours.

-

Washing and Incubation: After treatment, the cells were washed with Dulbecco's phosphate-buffered saline (DPBS), and fresh growth medium was added. The dishes were then incubated for 14 days to allow for colony formation.

-

Staining and Counting: Colonies were fixed and stained with 0.5% crystal violet in 10% methanol. The number of colonies was counted using GeneSnap software.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

To visualize the effect of Melampodin A acetate on mitotic spindles, immunofluorescence microscopy was employed[1].

Protocol:

-

Cell Culture: PC-3 and HeLa cells were plated on glass coverslips and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with the compounds for 18 hours.

-

Fixation and Permeabilization: Cells were fixed with methanol at 4°C for 5 minutes.

-

Blocking: Non-specific antibody binding was blocked by incubating the cells in a solution of 10% bovine calf serum in DPBS for 20 minutes at room temperature.

-

Primary Antibody Incubation: Cells were incubated with a monoclonal β-tubulin antibody (1:400 dilution) for 2 hours at 37°C.

-

Secondary Antibody Incubation: After washing, cells were incubated with a FITC-conjugated sheep anti-mouse IgG secondary antibody (1:200 dilution) for 1 hour at 37°C.

-

Nuclear Staining: The cell nuclei were counterstained with 0.1 µg/mL DAPI for 10 minutes at room temperature.

-

Visualization: Coverslips were mounted on slides and visualized using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

The literature indicates that Melampodin A acetate causes an accumulation of cells in the G2/M phase of the cell cycle[1]. While the specific, detailed protocol for this particular study is not provided, a general protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry is described below.

General Protocol:

-

Cell Harvest and Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

RNAse Treatment: The fixed cells are treated with RNase to ensure that only DNA is stained by propidium iodide.

-

Propidium Iodide Staining: The cells are stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram that displays the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Melampodin A acetate, a sesquiterpene lactone from Melampodium leucanthum, exhibits significant cytotoxic and antiproliferative effects against various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to the formation of abnormal mitotic spindles and arrest of the cell cycle in the G2/M phase. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential anticancer agent. Future studies should focus on elucidating the precise molecular targets of Melampodin A acetate and further detailing its signaling pathways to fully understand its therapeutic potential.

References

In-Depth Technical Guide: Cytotoxic Effects of Melampodin B Acetate on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its anti-cancer properties, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The primary mode of action for this compound involves the induction of G2/M phase cell cycle arrest and the disruption of mitotic spindle formation, ultimately leading to apoptotic cell death. This document consolidates available research to serve as a resource for furthering the investigation of this compound as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 0.18 - 9 (range for a group of related compounds) | [1][2] |

| DU 145 | Prostate Cancer | 0.18 - 9 (range for a group of related compounds) | [1][2] |

| HeLa | Cervical Cancer | 0.18 - 9 (range for a group of related compounds) | [1][2] |

Note: The available literature provides a collective IC50 range for a group of sesquiterpene lactones including this compound. Further studies are required to determine the precise IC50 value for this compound in these cell lines.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: induction of cell cycle arrest at the G2/M phase and disruption of mitotic spindle dynamics. There is also evidence to suggest a potential role in the inhibition of the NF-κB signaling pathway, a key regulator of cancer cell survival and proliferation.

G2/M Phase Cell Cycle Arrest

This compound treatment leads to an accumulation of cancer cells in the G2/M phase of the cell cycle[1][2]. This arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The molecular machinery governing the G2/M transition is tightly regulated by the activity of the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, leading to cell cycle arrest.

Disruption of Mitotic Spindle

A hallmark of this compound's activity is the formation of abnormal mitotic spindles[1][2]. The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Disruption of its structure and function leads to mitotic catastrophe and ultimately apoptosis. This effect suggests that this compound may interfere with tubulin polymerization or the function of microtubule-associated proteins.

Potential Inhibition of NF-κB Signaling

Studies on related melampolide sesquiterpenes have shown the ability to inhibit the transcription mediated by Nuclear Factor-kappa B (NF-κB)[3]. NF-κB is a transcription factor that plays a crucial role in promoting inflammation, cell proliferation, and survival in cancer cells, particularly in prostate cancer[4][5][6][7]. While direct evidence for this compound is pending, its structural similarity to other NF-κB inhibiting sesquiterpenes suggests a plausible mechanism for its activity in prostate cancer cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for G2/M Arrest

The following diagram illustrates the hypothesized signaling pathway through which this compound induces G2/M phase cell cycle arrest.

References

- 1. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation and NF-κB Signaling in Prostate Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kappaB activation in human prostate cancer: important mediator or epiphenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 6. The NF-κB Pathway Controls Progression of Prostate Cancer to Androgen Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoid brachydin B decreases viability, proliferation, and migration in human metastatic prostate (DU145) cells grown in 2D and 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]

Melampodin B Acetate: A Technical Guide to its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampolides are a class of sesquiterpene lactones found in plants of the Melampodium genus (Asteraceae family). These natural products have garnered scientific interest due to their diverse biological activities, including cytotoxic and anti-inflammatory effects. While specific data on Melampodin B acetate is limited, research on the parent compound, melampodin, and other related melampolides suggests a potential mechanism of action centered around the inhibition of key inflammatory pathways. This guide provides a comprehensive overview of the known anti-inflammatory data for melampodin, detailed experimental protocols for relevant assays, and a depiction of the implicated signaling pathways.

Quantitative Anti-inflammatory Data

The primary in vivo anti-inflammatory data available is for melampodin, as determined by the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.

| Compound | Assay | Molar Dose (µmol/ear) | ID₅₀ (µmol/ear) | Reference Compound | Reference ID₅₀ (µmol/ear) |

| Melampodin | TPA-induced mouse ear edema | - | 1.14 | Indomethacin | 0.24 |

Table 1: In Vivo Anti-inflammatory Activity of Melampodin. [1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and enzymes like cyclooxygenase-2 (COX-2). Melampolides are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Figure 1: Proposed NF-κB Signaling Pathway Inhibition.

Experimental Protocols

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is based on the methodology used to assess the anti-inflammatory activity of melampodin.[1]

Figure 2: TPA-Induced Mouse Ear Edema Experimental Workflow.

Materials:

-

Male CD-1 mice (20-25 g)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound (or other test compounds)

-

Acetone (vehicle)

-

Indomethacin (positive control)

-

7 mm biopsy punch

-

Analytical balance

Procedure:

-

Acclimatize mice to laboratory conditions for at least one week.

-

Divide mice into groups (n=5 per group): vehicle control, positive control (indomethacin), and test compound groups (various doses).

-

Dissolve the test compounds and indomethacin in acetone.

-

Topically apply 20 µL of the test solution (or vehicle) to the inner and outer surfaces of the right ear of each mouse.

-

After 30 minutes, topically apply 20 µL of TPA solution (2.5 µg in acetone) to the right ear of all mice. The left ear receives only the vehicle.

-

After 4 hours, euthanize the mice by cervical dislocation.

-

Take a 7 mm diameter punch biopsy from both the right and left ears.

-

Weigh the ear punches immediately.

-

Calculate the edema as the difference in weight between the right and left ear punches.

-

Determine the percentage inhibition of edema for each group compared to the vehicle control group.

-

Calculate the ID₅₀ value (the dose that causes 50% inhibition of edema).

In Vitro Mechanistic Assay: NF-κB Luciferase Reporter Assay

This assay is a common method to determine if a compound inhibits the NF-κB signaling pathway.

Materials:

-

Human embryonic kidney (HEK293) cells or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

TNF-α or LPS (stimulant)

-

This compound (or other test compounds)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

-

Pre-incubate the cells with the test compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound compared to the stimulated control.

Conclusion and Future Directions

The available evidence on melampodin suggests that melampolide sesquiterpene lactones possess anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. While direct experimental data for this compound is currently lacking, its structural similarity to other bioactive melampolides makes it a compelling candidate for further investigation.

Future research should focus on:

-

Isolating or synthesizing this compound to enable direct biological testing.

-

Evaluating its in vitro anti-inflammatory activity, including its effects on cytokine production (e.g., TNF-α, IL-6) and inflammatory enzyme expression (e.g., COX-2, iNOS) in relevant cell lines such as RAW 264.7 macrophages.

-

Confirming its mechanism of action by investigating its effects on the NF-κB and other inflammatory signaling pathways (e.g., MAPK).

-

Conducting in vivo studies using models of acute and chronic inflammation to determine its efficacy and therapeutic potential.

This technical guide provides a framework for initiating research into the anti-inflammatory properties of this compound, leveraging the existing knowledge of related compounds to guide experimental design and hypothesis generation.

References

The Botanical Origin and Extraction Protocols of Melampodin B Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melampodin B acetate, a sesquiterpene lactone belonging to the melampolide class, has garnered significant interest within the scientific community due to its potential therapeutic properties. These natural compounds are primarily found in plants of the Asteraceae family, particularly within the genus Melampodium. This technical guide provides an in-depth overview of the primary plant sources of this compound and detailed methodologies for its extraction, isolation, and purification, intended for researchers and professionals in drug development.

Plant Origin of this compound

This compound is predominantly isolated from plant species belonging to the genus Melampodium. The primary documented sources include:

-

Melampodium leucanthum : Commonly known as the Blackfoot Daisy, this perennial plant is native to the southwestern United States and Mexico. It is a significant source of various melampolides, including this compound.

-

Melampodium americanum : This species, found in Mexico, is another primary producer of melampolides.

While other species within the Melampodium genus may also contain this compound, M. leucanthum and M. americanum are the most frequently cited in scientific literature for its isolation.

Extraction and Isolation Methodologies

The extraction and purification of this compound from its plant sources involve a multi-step process that leverages the compound's physicochemical properties. The general workflow includes solvent extraction followed by chromatographic separation techniques.

Experimental Protocols

1. Plant Material Preparation:

-

The aerial parts (leaves and stems) of the selected Melampodium species are collected and air-dried in a shaded, well-ventilated area to prevent degradation of the chemical constituents.

-

The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

A supercritical CO2 extract of the leaves and branches of Melampodium leucanthum has been shown to be a potent source for the isolation of melampodin A acetate[1].

-

Alternatively, maceration or Soxhlet extraction can be employed using organic solvents. Common solvents for the extraction of sesquiterpene lactones include:

-

Methanol

-

Ethyl acetate

-

Dichloromethane

-

3. Fractionation and Purification:

Following the initial extraction, the crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Flash Column Chromatography: The crude extract is first fractionated using flash column chromatography over silica gel. A solvent gradient of increasing polarity is used to elute different fractions. For example, a gradient starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate is effective.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing the target compound, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using preparative RP-HPLC. A common method involves a C18 column with a gradient elution of methanol and water. For instance, a gradient from 40% methanol in water to 100% methanol can be employed to achieve high purity[1].

Quantitative Data

The following table summarizes the yields of Melampodin A acetate and related compounds isolated from Melampodium leucanthum as reported in a specific study. This provides an indication of the expected yield from a given amount of plant material.

| Compound | Yield (mg) from a CO2 extract |

| Meleucanthin | 1.2 |

| Leucanthin-A | 5.5 |

| Leucanthin-B | 22.1 |

| Melampodin A acetate | 8.2 |

| 3α-hydroxyenhydrin | 4.8 |

Table 1: Yield of sesquiterpenes from Melampodium leucanthum.[1]

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the biosynthetic origin of this compound, the following diagrams are provided.

Caption: Experimental workflow for the extraction and isolation of this compound.

The biosynthesis of sesquiterpene lactones, including melampolides, is a complex enzymatic process. It originates from the isoprenoid pathway.

Caption: Generalized biosynthetic pathway of melampolide sesquiterpene lactones.

References

The Biosynthesis of Melampodin B Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melampodin B acetate, a germacranolide sesquiterpene dilactone found in plants of the Melampodium genus, exhibits a range of biological activities that make it a compound of interest for pharmaceutical research. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes hypothesized enzymatic transformations, detailed experimental protocols for pathway elucidation, and a framework for the quantitative analysis of pathway intermediates and products. This document is intended to serve as a foundational resource for researchers engaged in the study of sesquiterpenoid lactone biosynthesis and its application in drug discovery and development.

Introduction

Sesquiterpenoid lactones are a diverse group of C15 terpenoids characterized by a lactone ring, and they are particularly abundant in the Asteraceae family.[1][2][3] These compounds are known for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5] this compound belongs to the melampolide subclass of germacranolide sesquiterpene lactones, distinguished by a second lactone ring. Its complex structure suggests a sophisticated biosynthetic pathway involving a series of oxidative and rearrangement reactions. This guide will delineate the putative steps of this pathway, drawing on the established principles of terpenoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the mevalonate (MVA) pathway in the cytoplasm, which is the primary route for sesquiterpenoid synthesis in plants.[2][3] The pathway can be conceptually divided into three main stages: the formation of the universal C15 precursor, the cyclization and initial oxidations to form the germacranolide skeleton, and the late-stage modifications leading to this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with acetyl-CoA, a central metabolite in the cell. Through the sequential action of enzymes in the MVA pathway, acetyl-CoA is converted to the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, farnesyl pyrophosphate (FPP).[6][7] This is the committed precursor for all sesquiterpenoids.

Stage 2: Formation of the Germacranolide Skeleton

The second stage involves the cyclization of the linear FPP molecule and subsequent oxidative modifications.

-

Cyclization to (+)-Germacrene A: A sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS), catalyzes the cyclization of FPP to form the 10-membered ring characteristic of germacranolides.[6]

-

Oxidation to Germacrene A Acid: The methyl group at C12 of (+)-germacrene A is sequentially oxidized to a carboxylic acid. This three-step oxidation is likely catalyzed by a single cytochrome P450 monooxygenase (CYP) of the CYP71 family, known as germacrene A oxidase (GAO).[8] The product of this reaction is germacrene A acid.

-

Formation of the First Lactone Ring (Costunolide): The formation of the γ-lactone ring between C6 and C12 is a hallmark of many sesquiterpenoid lactones. This is proposed to occur via hydroxylation at the C6 position of germacrene A acid, catalyzed by a costunolide synthase (COS), another CYP enzyme.[8] The resulting 6α-hydroxy-germacrene A acid spontaneously cyclizes to form costunolide.

Stage 3: Tailoring Steps to this compound

The final stage involves a series of hydroxylations, the formation of a second lactone ring, and an acetylation, which are characteristic of melampolides. These steps are hypothesized based on the structure of this compound and known activities of enzyme families.

-

Hydroxylation at C8: A specific cytochrome P450 monooxygenase is proposed to hydroxylate the costunolide intermediate at the C8 position.

-

Formation of the Second Lactone Ring: The formation of the second lactone ring, an 8,12-lactone, is a distinguishing feature of Melampodin B. This is likely a complex step that may involve further oxidation and rearrangement. A plausible mechanism is the oxidation of the C12 methyl group (already part of the first lactone) to a carboxylic acid, followed by lactonization with the hydroxyl group at C8. This would require a specific hydroxylase and possibly other enzymes.

-

Further Oxidations and Acetylation: The structure of this compound indicates further oxidative modifications, including the formation of an epoxide and additional hydroxylations. The final step is the acetylation of one of the hydroxyl groups, which is catalyzed by an acyltransferase. This enzyme would utilize acetyl-CoA as the acetyl donor.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. The following table provides a template for the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. The values are hypothetical and serve for illustrative purposes.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Product(s) |

| Germacrene A Synthase | FPP | 5-20 | 0.1-1.0 | Germacrene A |

| Germacrene A Oxidase | Germacrene A, NADPH, O2 | 10-50 | 0.5-5.0 | Germacrene A Acid |

| Costunolide Synthase | Germacrene A Acid, NADPH, O2 | 15-60 | 0.2-2.0 | 6-OH-Germacrene A Acid |

| C8-Hydroxylase | Costunolide, NADPH, O2 | 20-100 | 0.1-1.5 | 8-OH-Costunolide |

| Acyltransferase | Melampodin B, Acetyl-CoA | 50-200 | 1.0-10.0 | This compound |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of genetic, biochemical, and analytical techniques. Below are detailed, representative protocols for key experiments.

Identification of Candidate Genes

A common approach to identify the genes involved in a specific biosynthetic pathway is through transcriptomics.

Experimental Workflow:

Protocol:

-

Plant Material: Collect tissues from Melampodium species known to produce high levels of this compound (e.g., leaves, trichomes) and tissues with low or no production (e.g., roots) as a control.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly using software like Trinity.

-

Map reads back to the assembled transcriptome to quantify gene expression.

-

Identify differentially expressed genes between high- and low-producing tissues.

-

Annotate the differentially expressed genes by sequence homology searches against public databases (e.g., NCBI nr, UniProt) to identify putative terpene synthases (TPS), cytochrome P450s (CYP), and acyltransferases.

-

In Vitro Enzyme Assays

Functional characterization of candidate enzymes is essential to confirm their role in the pathway.

Protocol for a Cytochrome P450 Enzyme:

-

Gene Cloning and Expression: Clone the full-length cDNA of a candidate CYP into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector). Co-express with a cytochrome P450 reductase (CPR) which is necessary for CYP activity.

-

Protein Expression and Microsome Isolation: Express the proteins in E. coli or yeast and isolate the microsomal fraction, which contains the membrane-bound CYPs.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal fraction (containing the CYP and CPR)

-

The putative substrate (e.g., costunolide)

-

NADPH as a cofactor

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products with the organic solvent.

-

Analyze the extracts by GC-MS or LC-MS to identify the reaction product by comparison with authentic standards or by structural elucidation of novel compounds.

-

In Vivo Pathway Reconstitution

To confirm the entire pathway, the identified genes can be transiently expressed in a heterologous host, such as Nicotiana benthamiana.

Experimental Workflow:

Protocol:

-

Vector Construction: Clone the cDNAs of all the candidate biosynthetic genes (GAS, GAO, COS, hydroxylases, acyltransferase) into plant expression vectors.

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the expression vectors.

-

Infiltration: Co-infiltrate the different Agrobacterium strains carrying the biosynthetic genes into the leaves of N. benthamiana.

-

Incubation and Metabolite Extraction: Incubate the plants for 3-5 days to allow for gene expression and metabolite production. Harvest the infiltrated leaves and extract the metabolites with a suitable solvent.

-

Analysis: Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.

Conclusion

The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions that transform a simple primary metabolite into a structurally intricate and biologically active sesquiterpenoid dilactone. While the general framework of this pathway can be inferred from our knowledge of terpenoid biosynthesis, the specific enzymes and intermediates in the later, tailoring steps remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for the definitive characterization of this pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to the field of plant biochemistry but will also open up possibilities for its sustainable production through metabolic engineering, thereby facilitating further research into its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 3. taylorfrancis.com [taylorfrancis.com]